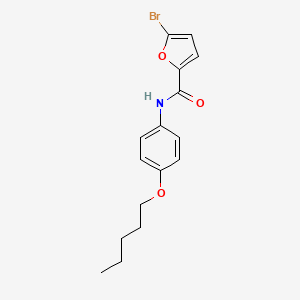

5-bromo-N-(4-(pentyloxy)phenyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

5-bromo-N-(4-pentoxyphenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrNO3/c1-2-3-4-11-20-13-7-5-12(6-8-13)18-16(19)14-9-10-15(17)21-14/h5-10H,2-4,11H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPIOUHYAYNMNOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-(pentyloxy)phenyl)furan-2-carboxamide typically involves a multi-step process. One common method starts with the preparation of furan-2-carboxylic acid, which is then converted to furan-2-carbonyl chloride. This intermediate reacts with 4-(pentyloxy)aniline in the presence of a base such as triethylamine to form the desired carboxamide. The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(4-(pentyloxy)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The furan ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound has shown promise in biological assays, particularly in antimicrobial studies.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-(pentyloxy)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets. In antimicrobial studies, the compound has been shown to inhibit the growth of bacteria by interfering with essential cellular processes. The exact pathways and molecular targets may vary depending on the specific application and organism being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

Key analogs differ in the substituents on the phenyl ring attached to the amide nitrogen. Below is a comparative analysis:

Table 1: Substituent Effects on Molecular Properties

*XlogP: Calculated octanol-water partition coefficient (lipophilicity). †Estimated based on pentyloxy group’s contribution to lipophilicity.

Key Observations :

- Electron Effects: Nitro (‑NO₂) and bromo (‑Br) groups are electron-withdrawing, reducing electron density on the aryl ring, while pentyloxy (‑O-C₅H₁₁) is electron-donating .

- Lipophilicity : The pentyloxy group increases XlogP compared to nitro or morpholinyl substituents, suggesting enhanced lipid solubility .

Biological Activity

5-bromo-N-(4-(pentyloxy)phenyl)furan-2-carboxamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.

Synthesis

The synthesis of this compound typically involves several steps:

- Preparation of Furan-2-Carboxylic Acid : The starting material is furan-2-carboxylic acid, which is converted to furan-2-carbonyl chloride.

- Reaction with 4-(Pentyloxy)aniline : This intermediate reacts with 4-(pentyloxy)aniline in the presence of a base (e.g., triethylamine) to form the desired carboxamide.

- Purification : The final product is purified using recrystallization or chromatography to ensure high purity levels .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative organisms. For example, the compound demonstrated significant inhibition zones in agar diffusion assays against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .

The mechanism by which this compound exerts its antimicrobial effects involves interference with essential cellular processes in bacteria. It may disrupt bacterial cell wall synthesis or inhibit protein synthesis, although specific molecular targets remain to be fully elucidated .

Case Studies

A series of studies have been conducted to evaluate the biological activity of this compound:

- Study on Antimicrobial Activity : A comparative study assessed the compound's antimicrobial efficacy against standard antibiotics. Results indicated that it possesses comparable activity to conventional antibiotics, making it a candidate for further development .

- Cytotoxicity Assessment : Cytotoxicity tests on human cancer cell lines revealed that the compound exhibits selective cytotoxic effects, particularly against leukemia cells, with an IC50 value indicating potent activity .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| N-(4-bromophenyl)furan-2-carboxamide | Structure | Moderate antibacterial | Lacks pentyloxy group |

| 5-bromo-N-(4-methoxyphenyl)furan-2-carboxamide | Structure | Lower antibacterial | Methoxy group reduces reactivity |

The presence of the pentyloxy group in this compound enhances its solubility and biological reactivity compared to other derivatives, contributing to its superior antimicrobial properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.